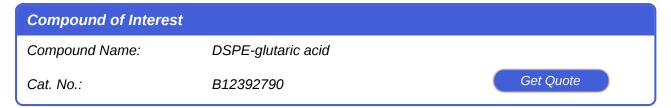


DSPE-Glutaric Acid: A Technical Guide for Drug Development Professionals

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An In-depth Examination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid)

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid), commonly referred to as DSPE-glutaric acid, is a functionalized phospholipid that has garnered significant attention in the field of drug delivery. Its unique amphiphilic structure, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic glutaric acid headgroup, enables its self-assembly into various nanostructures, most notably liposomes and micelles.[1][2][3][4] The terminal carboxylic acid group on the glutaric acid moiety serves as a versatile reactive handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules, making it a valuable component in the design of sophisticated drug delivery systems.[5] This guide provides a comprehensive technical overview of DSPE-glutaric acid, including its physicochemical properties, synthesis, and applications in drug delivery, with a focus on experimental methodologies for researchers and drug development professionals.

Physicochemical Properties

The utility of **DSPE-glutaric acid** in drug delivery formulations is dictated by its distinct physicochemical characteristics. These properties influence the stability, morphology, and in vivo behavior of the resulting nanocarriers.

Table 1: General and Physicochemical Properties of DSPE-Glutaric Acid



Property	Value	Reference
Chemical Formula	C46H88NO11P	
Molecular Weight	862.2 g/mol	
Appearance	White to off-white powder	-
Phase Transition Temp. (Tm) of DSPE	~74 °C	
pKa of Glutaric Acid	pKa1: ~4.34, pKa2: ~5.22	-
Critical Micelle Concentration (CMC)	In the micromolar range (estimated)	_

Note: The CMC of **DSPE-glutaric acid** has not been explicitly reported. The provided value is an estimation based on the CMC of structurally related DSPE-PEG, which is in the low micromolar range.

The high phase transition temperature of the DSPE anchor contributes to the formation of rigid and stable bilayers in liposomes at physiological temperatures, which can reduce drug leakage. The pKa values of the glutaric acid headgroup are important for bioconjugation reactions, as the carboxylate group needs to be deprotonated for efficient coupling with amine-containing molecules.

Synthesis of DSPE-Glutaric Acid

The synthesis of **DSPE-glutaric acid** typically involves the acylation of the primary amine of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with glutaric anhydride. This reaction forms a stable amide bond, linking the glutaric acid moiety to the phospholipid.

Experimental Protocol: Synthesis of DSPE-Glutaric Acid

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
- Glutaric anhydride

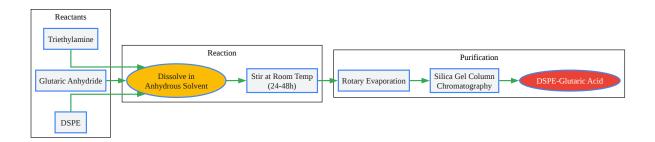


- Triethylamine (TEA)
- Anhydrous chloroform or dichloromethane
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

- Dissolution: Dissolve DSPE and a slight molar excess (e.g., 1.2 equivalents) of glutaric anhydride in anhydrous chloroform or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Base Addition: Add triethylamine (e.g., 2-3 equivalents) to the reaction mixture to act as a base catalyst and to neutralize the glutaric acid formed from any potential hydrolysis of the anhydride.
- Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v) and visualized with a phosphate-staining agent (e.g., molybdenum blue spray) and by checking for the disappearance of the primary amine of DSPE using a ninhydrin stain.
- Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography. Elute the column
 with a gradient of chloroform and methanol to separate the desired DSPE-glutaric acid from
 unreacted starting materials and byproducts.
- Characterization: Collect the fractions containing the product, combine them, and remove the solvent. Characterize the final product by techniques such as ¹H NMR and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and purity.
- Storage: Store the purified **DSPE-glutaric acid** as a solid under inert gas at -20°C.





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Caption: Workflow for the synthesis of **DSPE-glutaric acid**.

Applications in Drug Delivery

The primary application of **DSPE-glutaric acid** is in the formulation of functionalized nanocarriers for targeted drug delivery. The terminal carboxyl group allows for the attachment of various moieties to enhance the therapeutic efficacy of encapsulated drugs.

Liposome Formulation

DSPE-glutaric acid can be incorporated into liposomal bilayers to create vesicles with a reactive surface.

Experimental Protocol: Preparation of Liposomes Containing DSPE-Glutaric Acid

Materials:

- Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
- Cholesterol

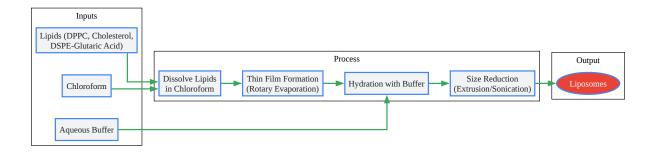


- DSPE-glutaric acid
- Chloroform
- Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure (Thin-Film Hydration Method):

- Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and **DSPE-glutaric** acid in a specific molar ratio) in chloroform in a round-bottom flask.
- Film Formation: Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking above
 the phase transition temperature of the primary lipid. This results in the formation of
 multilamellar vesicles (MLVs).
- Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.





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Caption: Workflow for liposome preparation using the thin-film hydration method.

Bioconjugation

The carboxylic acid group of **DSPE-glutaric acid** is commonly activated using carbodiimide chemistry to facilitate the formation of amide bonds with amine-containing molecules.

Experimental Protocol: EDC/NHS Coupling to DSPE-Glutaric Acid Liposomes

Materials:

- DSPE-glutaric acid-containing liposomes
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation buffer (e.g., MES buffer, pH 6.0)
- Coupling buffer (e.g., PBS, pH 7.4)

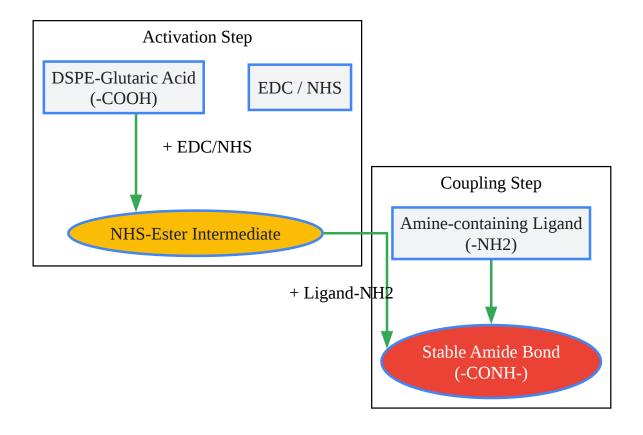


- Amine-containing ligand (e.g., peptide, antibody, or small molecule)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

- Liposome Preparation: Prepare liposomes containing DSPE-glutaric acid in the activation buffer.
- Activation: Add EDC and NHS (or sulfo-NHS) to the liposome suspension. The molar ratio of EDC/NHS to DSPE-glutaric acid should be optimized but is typically in excess. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Ligand Addition: Add the amine-containing ligand to the activated liposome suspension. The pH may need to be adjusted to the optimal range for the amine coupling (typically pH 7.2-8.0).
- Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add a quenching solution to stop the reaction and deactivate any unreacted NHS-esters.
- Purification: Remove unconjugated ligand and reaction byproducts by size exclusion chromatography or dialysis.





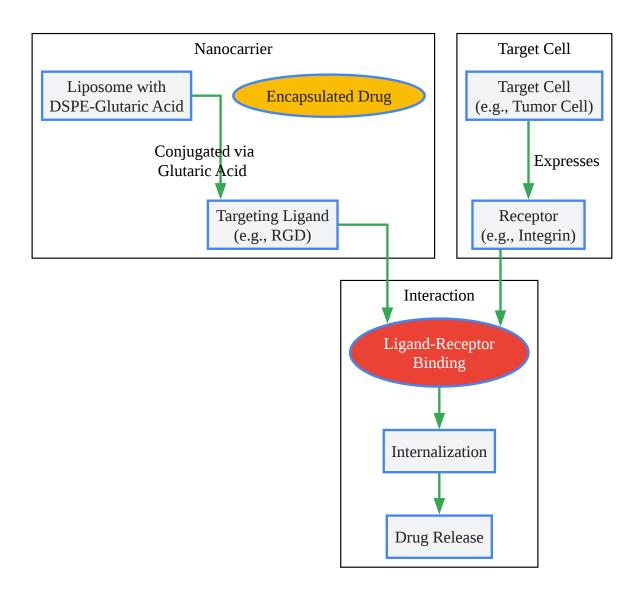
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Caption: Reaction mechanism of EDC/NHS coupling for bioconjugation.

Targeted Drug Delivery

By conjugating targeting ligands to the surface of **DSPE-glutaric acid**-containing nanocarriers, it is possible to achieve site-specific drug delivery. This approach enhances the accumulation of the therapeutic agent at the disease site, thereby increasing efficacy and reducing off-target toxicity. For example, peptides such as RGD can be attached to target integrin receptors that are overexpressed on tumor cells and angiogenic blood vessels.





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Caption: Mechanism of targeted drug delivery using ligand-conjugated liposomes.

Conclusion

DSPE-glutaric acid is a highly valuable and versatile phospholipid for the development of advanced drug delivery systems. Its well-defined structure, with a lipid anchor for incorporation into nanocarriers and a reactive carboxylic acid for bioconjugation, provides a robust platform for creating targeted and functionalized therapeutics. The experimental protocols detailed in



this guide offer a starting point for researchers to synthesize and utilize **DSPE-glutaric acid** in their drug delivery research, paving the way for the development of more effective and safer medicines.

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